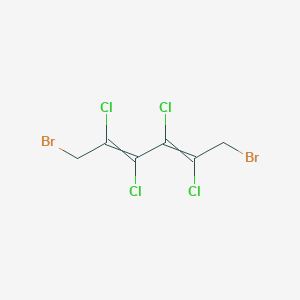
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene
描述
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene is a chemical compound characterized by the presence of bromine and chlorine atoms attached to a hexadiene backbone. This compound is notable for its unique structure, which includes multiple halogen substitutions, making it an interesting subject for chemical research and industrial applications .
属性
CAS 编号 |
1725-72-0 |
|---|---|
分子式 |
C6H4Br2Cl4 |
分子量 |
377.7 g/mol |
IUPAC 名称 |
1,6-dibromo-2,3,4,5-tetrachlorohexa-2,4-diene |
InChI |
InChI=1S/C6H4Br2Cl4/c7-1-3(9)5(11)6(12)4(10)2-8/h1-2H2 |
InChI 键 |
MEWKMNWAPCQURE-UHFFFAOYSA-N |
规范 SMILES |
C(C(=C(C(=C(CBr)Cl)Cl)Cl)Cl)Br |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene typically involves the bromination and chlorination of hexadiene derivatives. One common method includes the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under specific reaction conditions to achieve the desired halogenation . The reaction is often carried out in a solvent such as dichloromethane at controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of multiple double bonds.
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Bromine (Br2): and : Used for halogenation reactions.
Catalysts: Such as iron(III) chloride (FeCl3) to facilitate halogenation.
Solvents: Dichloromethane (CH2Cl2) is commonly used to dissolve reactants and control reaction conditions.
Major Products
The major products formed from these reactions include various halogenated derivatives, which can be further utilized in organic synthesis and industrial applications .
科学研究应用
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene exerts its effects involves the interaction of its halogen atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include halogenation of proteins, nucleic acids, and other cellular components .
相似化合物的比较
Similar Compounds
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Another halogenated compound with similar bromine substitutions.
1,2-Dibromo-3,4,5,6-tetramethylbenzene: Shares structural similarities with multiple bromine atoms.
Uniqueness
1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene is unique due to its combination of bromine and chlorine atoms on a hexadiene backbone, which imparts distinct chemical properties and reactivity compared to other halogenated compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


